molecular formula C20H22N2O4 B3016858 3,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941933-89-7

3,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B3016858
CAS RN: 941933-89-7
M. Wt: 354.406
InChI Key: QXPUKGRFLMNJDY-UHFFFAOYSA-N
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Description

The compound "3,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide" is a chemically synthesized molecule that may have potential applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to provide a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of various chemical moieties. For instance, substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, indicating the versatility of benzamide derivatives in drug chemistry . Similarly, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were synthesized through the reduction of corresponding ylides . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, possibly starting with a benzamide core and introducing substituents through various chemical reactions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with various substituents affecting their conformation and interactions. X-ray diffraction and DFT calculations have been used to analyze the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, revealing its crystalline form and molecular geometry . These techniques could be applied to determine the molecular structure of "this compound" and predict its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can exhibit a range of chemical behaviors depending on their substituents. For example, pyridyl substituted benzamides have shown aggregation-enhanced emission and multi-stimuli-responsive properties . The presence of dimethoxy groups in the compound of interest suggests that it may also exhibit unique chemical reactions, such as enhanced emission or responsiveness to external stimuli.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. The antioxidant properties of a benzamide compound were determined using DPPH free radical scavenging tests, which could be a relevant property for the compound . Additionally, the biological activity of benzamide derivatives, such as their inhibitory potential against enzymes and cancer stem cells, has been evaluated, indicating the potential for pharmacological applications .

Scientific Research Applications

Role of Orexin Receptors in Compulsive Food Consumption

Compulsive food consumption and binge eating disorders may be targeted through the modulation of orexin receptors. Studies have shown that selective antagonism at Orexin-1 Receptor (OX1R) mechanisms could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Potential Antipsychotic Agents

The synthesis and evaluation of compounds for their antidopaminergic properties have led to the identification of potential antipsychotic agents. This research supports the development of novel treatments for schizophrenia and other disorders associated with dopamine dysregulation (Högberg et al., 1990).

Cancer Research Applications

Novel compounds have been designed, synthesized, and evaluated for their antitumor activity against cancer stem cells. This research contributes to the ongoing effort to target cancer stem cells as a method to improve cancer treatment outcomes (Bhat et al., 2016).

Anti-Tubercular Scaffold Development

The development of new anti-tubercular scaffolds through the synthesis of novel derivatives has shown promising activity against Mycobacterium tuberculosis. This line of research is crucial for the development of new therapeutic strategies against tuberculosis (Nimbalkar et al., 2018).

properties

IUPAC Name

3,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-6-7-15(11-18(13)22-8-4-5-19(22)23)21-20(24)14-9-16(25-2)12-17(10-14)26-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPUKGRFLMNJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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